Cas no 118-10-5 (Cinchonine)

Cinchonine structure
商品名:Cinchonine
Cinchonine 化学的及び物理的性質
名前と識別子
-
- (+)-Quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol
- D-CINCHONINE
- (+)-CINCHONINE
- CINCHONINE
- CINCHONAN-9-OL,(9S)-
- (+)-cinconine
- (8r,9s)-cinchonine
- (9s)-cinchonan-9-o
- (9S)-Cinchonan-9-ol
- 4-quinolyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- (1S)-Quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- chinchonine
- cinchonidine
- Cinchonin
- homoquinidine
- [ "" ]
- NSC 6176
- CINCHONINE(P)
- CINCHONINE(RG)
- Cinchonine,99%
- Cinchonine dihydrochloride
- NSC6176
- LA40221
- DSSTox_RID_80657
- DSSTox_CID_25082
- DSSTox_GSID_45082
- HMS1569J14
- Cinchonan-9(S)-ol monohydrochloride
- Tox21_110009
- Cinchonine monohydrochloride hydrate, 99%
- BC201737
- C06528
- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-[(2R,5R)-5-Vinyl-1-azabicyclo[2.2.2]o
- Q-100084
- DTXCID801474963
- Cinchonine, crystallized, >=98.0% (NT)
- AI3-09058
- BDBM50370411
- SMR001233256
- Prestwick3_000608
- HMS2096J18
- ACon0_001352
- CHEMBL588619
- (+)-Cinchonine, analytical standard
- (S)-quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- CS-0008420
- Cinchonan-9-ol, (9S)-
- GNF-Pf-3189
- .alpha.-Quinidine
- (S)-quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- NCGC00013067-01
- TCMDC-123933
- AKOS015895982
- (S)-4-quinolyl-[(2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- BSPBio_000516
- (+)-Cinchonine; >99%
- MEGxp0_001905
- 2-Quinuclidinemethanol, .alpha.-(5-vinyl-2-quinolyl)-
- CINCHORINE
- CINCHONINE [WHO-DD]
- NCI60_005298
- SCHEMBL158394
- CINCHONINE [MI]
- 118-10-5
- AB00374715
- WLN: T66 BNJ EYQ-DT66 A B CNTJ A1U1
- 2-Quinuclidinemethanol, alpha-(5-vinyl-2-quinolyl)-
- BPBio1_000568
- NSC-6176
- NCGC00169174-02
- ACon1_000336
- MLS002153907
- UNII-V43X79NZCD
- CHEBI:27509
- DS-15267
- (+)-cinchonin
- BRD-K90268819-001-03-4
- alpha-(5-Vinyl-2-quinuclidinyl)-4-quinolinemethanol
- (+)-Cinchonine, 85%
- NCGC00262542-03
- MFCD00064372
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl-5-vinyl-
- Q2972710
- EINECS 204-234-6
- HMS2235N18
- KMPWYEUPVWOPIM-QAMTZSDWSA-N
- O10016
- NCGC00169174-01
- (S)-Quinolin-4-yl((1S,2R,4S,5S)-5-vinylquinuclidin-2-yl)methanol
- HY-Y0152
- CAS-118-10-5
- V43X79NZCD
- DTXSID6045082
- (S)-Quinolin-4-yl-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol
- (R)-[(4S,5S,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol
- (8S,9R)-cinchonidine
- L-cinchonidine
- cinchovatine
- Cinchonine; (9S)-Cinchonan-9-ol
- (8S,9R)-cinchonan-9-ol
- (-)-cinchonidine
- SMR001488502
- MLS002637808
- ?-Quinidine
- (8alpha,9R)-Cinchonan-9-ol
- MLS006011421
- alpha-quinidine
- 2-Quinuclidinemethanol, alpha-4-quinolyl, 5-vinyl-
- (9S)-Cinchonan-9-ol; Cinchonine (8CI); (+)-Cinchonine; (8R,9S)-Cinchonine; NSC 6176; d-Cinchonine
- NCGC00262542-10
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl, 5-vinyl-
- (S)-quinolin-4-yl-(5-vinyl-1-aza-bicyclo(2.2.2)oct-2-yl)-methanol
- (1R)((5R)-5-vinylquinuclidin-2-yl)-4-quinolylmethan-1-ol
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-((2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-quinolin-4-ylmethanol
- GTPL13363
- Cinchonine
-
- MDL: MFCD00064372
- インチ: 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1
- InChIKey: KMPWYEUPVWOPIM-FGVBSWQGSA-N
- ほほえんだ: O([H])[C@@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@@]1([H])C([H])([H])C2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- BRN: 89689
計算された属性
- せいみつぶんしりょう: 294.17300
- どういたいしつりょう: 294.173
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 36.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0863 (rough estimate)
- ゆうかいてん: 256-266 ºC
- ふってん: 464.5°C at 760 mmHg
- フラッシュポイント: 234.7 °C
- 屈折率: 223 ° (C=0.5, EtOH)
- PH値: 9.0 (0.25g/l, H2O, 20℃)(as aqueous solution)
- ようかいど: 0.25g/l
- すいようせい: 不溶性
- あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
- PSA: 36.36000
- LogP: 3.10250
- ひせんこうど: 224 º (c=0.5, alcohol)
- ようかいせい: 熱エタノールに溶け、エタノール、トリクロロメタン、エーテルに溶け、水に溶けない。
- マーカー: 2287
- かんど: Light Sensitive
- 酸性度係数(pKa): 5.85, 9.92(at 25℃)
Cinchonine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H332
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:1544
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S26-S36-S36/37
- 福カードFコード:8-34
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:GD3500000
-
危険物標識:
- セキュリティ用語:6.1(b)
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装等級:III
- どくせい:LD50 i.p. in rats: 152 mg/kg (Johnson, Poe)
- 包装グループ:III
- リスク用語:R20/21/22
Cinchonine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Cinchonine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-252607-25 g |
Cinchonine, |
118-10-5 | ≥98% | 25g |
¥316.00 | 2023-07-10 | |
BAI LING WEI Technology Co., Ltd. | 287282-100G |
Cinchonine, 95% |
118-10-5 | 95% | 100G |
¥ 1111 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 287282-25G |
Cinchonine, 95% |
118-10-5 | 95% | 25G |
¥ 352 | 2022-04-26 | |
ChemScence | CS-0008420-100g |
Cinchonine |
118-10-5 | ≥98.0% | 100g |
$98.0 | 2022-04-28 | |
TRC | C441935-10g |
Cinchonine |
118-10-5 | 10g |
$91.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014039-25g |
Cinchonine |
118-10-5 | 98% | 25g |
¥181 | 2023-09-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17523-25g |
(+)-Cinchonine, 98+%, cont. up to 3% quinidine/dihydroquinidine and 3% quinine/dihydroquinine |
118-10-5 | cont. up to 3% | 25g |
¥1127.00 | 2023-02-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0012-10 mg |
Cinchonine |
118-10-5 | 99.37% | 10mg |
¥148.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0012-100 mg |
Cinchonine |
118-10-5 | 99.37% | 100MG |
¥480.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0350-25g |
Cinchonine |
118-10-5 | 98.0%(T) | 25g |
¥430.0 | 2022-05-30 |
Cinchonine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:118-10-5)Cinchonine
注文番号:sfd639
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:118-10-5)Cinchonine
注文番号:TB03202
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:118-10-5)Cinchonine
注文番号:A803880
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:41
価格 ($):353.0
Cinchonine 関連文献
-
1. Chemistry of di-and tri-metal complexes with bridging carbene or carbyne ligands. Part 36. Reactions of the dimetal compounds [ReM(CC6H4Me-4)(CO)9](M = Cr, Mo, or W) with octacarbonyldicobalt; crystal structures of [Co2WRe(μ3-CC6H4Me-4)(CO)15] and [Co2Re(μ3-CC6H4Me-4)(CO)10]John C. Jeffery,Diane B. Lewis,Gregg E. Lewis,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1985 2001
-
2. The kinetics of formation of a silver(II) and a silver(III) complex by peroxydisulphate oxidationJ. D. Miller J. Chem. Soc. A 1968 1778
-
3. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculationsRois Benassi,Ugo Folli,Dario Iarossi,Luisa Schenetti,Ferdinando Taddei,Amos Musatti,Mario Nardelli J. Chem. Soc. Perkin Trans. 2 1989 1741
-
Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108
-
5. Synthesis, structural characterisation and nuclear magnetic resonance study of [Ru6C(CO)15(μ3-η1:η2:η2-C16H16-μ-O)]: an intermediate in the formation of [Ru6C(CO)14(μ3-η2:η2:η2-C16H16)]Paul J. Dyson,Brian F. G. Johnson,Caroline M. Martin,David Reed,Dario Braga,Fabrizia Grepioni J. Chem. Soc. Dalton Trans. 1995 4113
-
6. Neighbouring-group participation in the chromium trioxide oxidation of steroidal 4,5-epoxides. X-Ray molecular structure of 4β,6β,17β-triacetoxy-3β,5α-dihydroxyandrostaneNazar Flaih,James R. Hanson,Peter B. Hitchcock J. Chem. Soc. Perkin Trans. 1 1991 1085
-
Christopher Penschke,Joachim Paier Phys. Chem. Chem. Phys. 2017 19 12546
-
8. Mono- and bi-nuclear gold(I) and gold(III) complexes with S2C–PR3 ligands. X-Ray crystal structures of [Au(C6F5)3(S2C–PEt3)] and [Au2(μ-S2C–PEt3)-(C6F5)6]·Ch2Cl2Rafael Usón,Antonio Laguna,Mariano Laguna,Maria Luz Castilla,Peter G. Jones,Christa Fittschen J. Chem. Soc. Dalton Trans. 1987 3017
-
9. Ground state and transition state effects in the acylation of α-chymotrypsin in organic solvent–water mixturesRonald P. Bell,John E. Critchlow,Michael I. Page J. Chem. Soc. Perkin Trans. 2 1974 66
-
10. Voltammetric trace determination of uranium and other transition metals in rock phosphate samplesNeerja Verma,Krishna S. Pitre Analyst 1993 118 65
関連分類
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Cinchona alkaloids Cinchona alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Cinchona alkaloids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Catalysts and Inorganic Chemicals Catalysts
推奨される供給者
atkchemica
(CAS:118-10-5)Cinchonine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:118-10-5)(+)-Cinchonine

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ